

# Diphenylglyoxime: A Technical Guide to its Solubility in Ethanol and Other Organic Solvents

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## Compound of Interest

Compound Name: Diphenylglyoxime

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This in-depth technical guide provides a comprehensive overview of the solubility of **diphenylglyoxime** in ethanol and other common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, standardized experimental protocol for researchers to determine the exact solubility parameters for their specific applications.

## Introduction to Diphenylglyoxime

**Diphenylglyoxime** ( $C_{14}H_{12}N_2O_2$ ), also known as benzil dioxime, is a crystalline solid that is widely recognized for its application in analytical chemistry as a chelating agent, particularly for the gravimetric and spectrophotometric determination of nickel.<sup>[1]</sup> Its utility extends to various chemical syntheses and coordination chemistry studies. Understanding its solubility in different organic solvents is crucial for designing experimental conditions, developing analytical methods, and for its application in various research and development settings.

## Solubility Profile of Diphenylglyoxime

While specific quantitative solubility data for **diphenylglyoxime** in many organic solvents is not readily available in scientific literature, qualitative descriptions provide valuable guidance for solvent selection. The available information is summarized in the table below.

Table 1: Qualitative Solubility of **Diphenylglyoxime** in Various Solvents

Solvent	Solvent Type	Qualitative Solubility	Source
Water	Polar Protic	Insoluble (0.094 g/L at 25 °C)	<a href="#">[1]</a> <a href="#">[2]</a>
Ethanol	Polar Protic	Slightly to Relatively Soluble	<a href="#">[3]</a> <a href="#">[4]</a>
Acetone	Polar Aprotic	Easily Soluble / Relatively Soluble	<a href="#">[3]</a> <a href="#">[4]</a>
Methanol	Polar Protic	Soluble	<a href="#">[1]</a>
Chloroform	Non-polar	Data not available	
Ethyl Acetate	Polar Aprotic	Data not available	

It is important to note that terms like "slightly soluble" and "easily soluble" are not standardized and the actual solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of any co-solutes. For precise applications, experimental determination of solubility is highly recommended.

## Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[\[5\]](#)[\[6\]](#) The following protocol provides a detailed methodology for determining the solubility of **diphenylglyoxime** in various organic solvents.

### 3.1. Materials and Equipment

- **Diphenylglyoxime** (high purity)
- Solvent of interest (e.g., ethanol, analytical grade)
- Analytical balance

- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

### 3.2. Procedure

- Preparation of Supersaturated Solution:
  - Add an excess amount of **diphenylglyoxime** to a series of vials or flasks. The excess solid should be clearly visible.
  - Add a known volume of the desired solvent to each vial.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
  - Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.<sup>[7]</sup>
- Sample Collection and Preparation:
  - Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
  - Carefully withdraw a sample from the clear supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Quantification:
  - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
  - Analyze the concentration of **diphenylglyoxime** in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
  - Prepare a calibration curve using standard solutions of **diphenylglyoxime** of known concentrations to accurately determine the concentration of the sample.
- Calculation of Solubility:
  - Calculate the concentration of the original saturated solution by accounting for the dilution factor.
  - Express the solubility in appropriate units, such as g/100 mL or mg/mL.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **diphenylglyoxime** using the shake-flask method.



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